2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid is a compound belonging to the quinoline family, characterized by the presence of a trifluoromethyl group and a carboxylic acid group attached to the benzo[h]quinoline core. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Doebner reaction, which uses aniline, 2-nitrobenzaldehyde, pyruvic acid, and a catalytic amount of trifluoroacetic acid in ethanol media . Another method is the Pfitzinger reaction, which involves reacting isatin with α-methyl ketone in aqueous ethanol . Additionally, microwave-assisted synthesis and the use of nanostructured TiO2 photocatalysts under solvent-free conditions have been reported .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been employed to achieve efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives .
Scientific Research Applications
2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid involves its interaction with molecular targets and pathways. For instance, quinoline derivatives have been reported to induce apoptosis in cancer cells by disrupting cell migration and acting as angiogenesis inhibitors . The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Pamaquine
- Chloroquine
- Tafenoquine
- Bulaquine
- Quinine
- Mefloquine
- Amodiaquine
Uniqueness
2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal and industrial chemistry.
Properties
CAS No. |
50509-79-0 |
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Molecular Formula |
C15H8F3NO2 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
2-(trifluoromethyl)benzo[h]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)12-7-11(14(20)21)10-6-5-8-3-1-2-4-9(8)13(10)19-12/h1-7H,(H,20,21) |
InChI Key |
HMNQBQCLACTHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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